1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one
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Overview
Description
1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is known for its unique structure, which includes an amino group, an ethyl group, and a fluorine atom attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one typically involves the reaction of 2-amino-5-ethyl-3-fluorobenzaldehyde with an appropriate reagent to form the ethanone derivative . One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one include:
1-(2-Amino-5-fluorophenyl)ethan-1-one: Lacks the ethyl group, which may affect its reactivity and binding properties.
1-(2-Amino-3-fluorophenyl)ethan-1-one: The position of the fluorine atom is different, leading to variations in chemical behavior.
1-(2-Amino-4-fluorophenyl)ethan-1-one: Another positional isomer with distinct properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(2-amino-5-ethyl-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FNO/c1-3-7-4-8(6(2)13)10(12)9(11)5-7/h4-5H,3,12H2,1-2H3 |
InChI Key |
XBNWRZZCJINPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)N)C(=O)C |
Origin of Product |
United States |
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